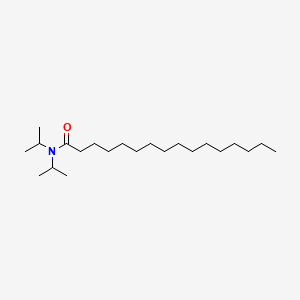
Hexadecanamide, N,N-bis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a chemical compound with the molecular formula C22H45NO and a molecular weight of 339.599 g/mol . This compound is characterized by its long hydrocarbon chain and the presence of two isopropyl groups attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecanamide, N,N-bis(1-methylethyl)- can be synthesized through the reaction of hexadecanoic acid (palmitic acid) with diisopropylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to convert the carboxylic acid group of palmitic acid into an acyl chloride. The acyl chloride then reacts with diisopropylamine to form the desired amide .
Industrial Production Methods
In industrial settings, the production of Hexadecanamide, N,N-bis(1-methylethyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecanamide, N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the amide group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Hexadecanamide, N,N-bis(1-methylethyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Hexadecanamide, N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanamide: A simpler fatty amide derived from palmitic acid without the isopropyl groups.
N,N-Dimethylhexadecanamide: Similar structure but with methyl groups instead of isopropyl groups.
Oleamide: Another fatty amide with a double bond in the hydrocarbon chain.
Uniqueness
Hexadecanamide, N,N-bis(1-methylethyl)- is unique due to the presence of two bulky isopropyl groups attached to the nitrogen atom. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
57413-34-0 |
|---|---|
Formule moléculaire |
C22H45NO |
Poids moléculaire |
339.6 g/mol |
Nom IUPAC |
N,N-di(propan-2-yl)hexadecanamide |
InChI |
InChI=1S/C22H45NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23(20(2)3)21(4)5/h20-21H,6-19H2,1-5H3 |
Clé InChI |
SPFIEWHOPDAJLI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


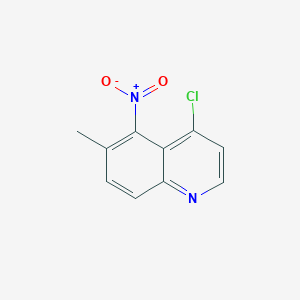
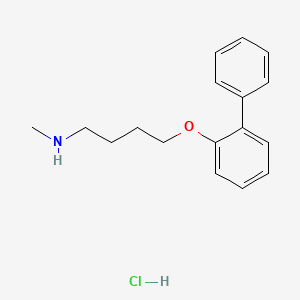
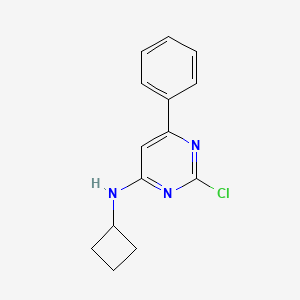
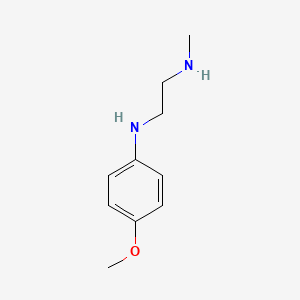
![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B13935626.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide](/img/structure/B13935643.png)
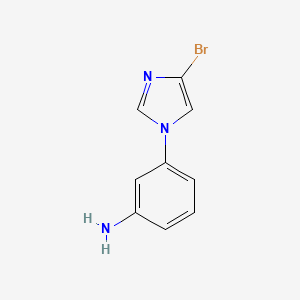
![3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13935647.png)
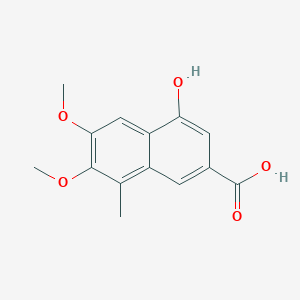
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13935654.png)
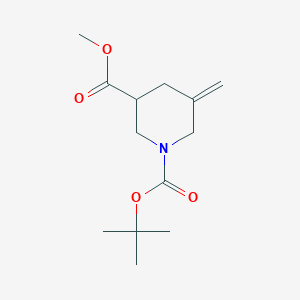
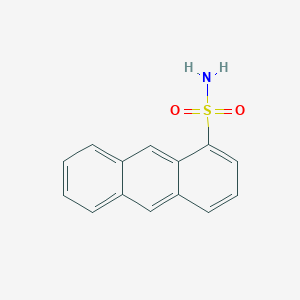
![tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13935693.png)
![6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13935695.png)
